molecular formula C28H38O7 B12372962 (2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(hydroxycarbonyl(113C)methyl)-6-(113C)methoxy-2,5,17-tri((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,22-13C22)docosa-2,4,8,10,14,18,20-heptaenedioic acid

(2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(hydroxycarbonyl(113C)methyl)-6-(113C)methoxy-2,5,17-tri((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,22-13C22)docosa-2,4,8,10,14,18,20-heptaenedioic acid

Cat. No.: B12372962
M. Wt: 514.39 g/mol
InChI Key: SHCXABJSXUACKU-LGIAGIHQSA-N
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Description

(2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(hydroxycarbonyl(113C)methyl)-6-(113C)methoxy-2,5,17-tri((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,22-13C22)docosa-2,4,8,10,14,18,20-heptaenedioic acid is a complex organic compound characterized by multiple double bonds and carbon-13 isotopic labeling

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of double bonds and the incorporation of carbon-13 isotopes. Typical synthetic routes may involve:

    Step 1: Formation of the initial carbon backbone through aldol condensation or Wittig reaction.

    Step 2: Introduction of double bonds via selective hydrogenation or dehydrogenation.

    Step 3: Incorporation of carbon-13 isotopes using labeled precursors.

    Step 4: Final functionalization to introduce hydroxycarbonyl and methoxy groups.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to promote selective reactions.

    Temperature and Pressure: Control of reaction temperature and pressure to favor desired products.

    Purification: Techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents like potassium permanganate.

    Reduction: Reduction of double bonds using hydrogen gas and a palladium catalyst.

    Substitution: Replacement of functional groups using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, sodium borohydride.

    Solvents: Organic solvents like dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of new functionalized derivatives.

Scientific Research Applications

    Chemistry: Used as a labeled tracer in reaction mechanism studies.

    Biology: Employed in metabolic studies to trace carbon pathways.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example:

    Enzyme Inhibition: Binding to active sites of enzymes to inhibit their activity.

    Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(hydroxycarbonylmethyl)-6-methoxy-2,5,17-trimethyl-docosa-2,4,8,10,14,18,20-heptaenedioic acid
  • (2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(hydroxycarbonylmethyl)-6-methoxy-2,5,17-trimethyl-docosa-2,4,8,10,14,18,20-heptaenedioic acid

Uniqueness

The uniqueness of (2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(hydroxycarbonyl(113C)methyl)-6-(113C)methoxy-2,5,17-tri((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,22-13C22)docosa-2,4,8,10,14,18,20-heptaenedioic acid lies in its isotopic labeling, which allows for detailed tracking and analysis in scientific studies.

Properties

Molecular Formula

C28H38O7

Molecular Weight

514.39 g/mol

IUPAC Name

(2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(hydroxycarbonyl(113C)methyl)-6-(113C)methoxy-2,5,17-tri((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,22-13C22)docosa-2,4,8,10,14,18,20-heptaenedioic acid

InChI

InChI=1S/C28H38O7/c1-21(15-18-24(19-26(29)30)20-27(31)32)13-11-9-7-5-6-8-10-12-14-25(35-4)22(2)16-17-23(3)28(33)34/h6,8-12,15-19,21,25H,5,7,13-14,20H2,1-4H3,(H,29,30)(H,31,32)(H,33,34)/b8-6+,11-9+,12-10-,18-15+,22-16-,23-17+,24-19+/t21-,25+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1,23+1,24+1,25+1,26+1,27+1,28+1

InChI Key

SHCXABJSXUACKU-LGIAGIHQSA-N

Isomeric SMILES

[13CH3][13C@@H]([13CH2]/[13CH]=[13CH]/[13CH2][13CH2]/[13CH]=[13CH]/[13CH]=[13CH]\[13CH2][13C@H](/[13C](=[13CH]\[13CH]=[13C](/[13CH3])\[13C](=O)O)/[13CH3])O[13CH3])/[13CH]=[13CH]/[13C](=[13CH]\[13C](=O)O)/[13CH2][13C](=O)O

Canonical SMILES

CC(CC=CCCC=CC=CCC(C(=CC=C(C)C(=O)O)C)OC)C=CC(=CC(=O)O)CC(=O)O

Origin of Product

United States

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